3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid
Description
3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid is a structurally complex compound featuring a dihydroisoxazole core fused with a phenyl ring substituted with cyclopentyloxy (at position 3) and methoxy (at position 4) groups. Synthetically, this compound is prepared via reductive domino transformations of cyclic nitronates, as demonstrated in the synthesis of PDE IVb inhibitors, which are critical for treating inflammatory conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Properties
Molecular Formula |
C16H19NO5 |
|---|---|
Molecular Weight |
305.32 g/mol |
IUPAC Name |
3-(3-cyclopentyloxy-4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C16H19NO5/c1-20-13-7-6-10(12-9-15(16(18)19)22-17-12)8-14(13)21-11-4-2-3-5-11/h6-8,11,15H,2-5,9H2,1H3,(H,18,19) |
InChI Key |
XSLSZLNXFGBDDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(C2)C(=O)O)OC3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the cyclopentyloxy and methoxy groups: These groups can be introduced through nucleophilic substitution reactions on the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects
- The methoxy group at position 4 contributes electron-donating effects, stabilizing aromatic interactions.
- 3-(4-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic Acid (CAS 473253-40-6): Lacks the cyclopentyloxy group, resulting in reduced molecular weight (221.21 g/mol) and lower lipophilicity. This simpler analog is primarily used as an intermediate in organic synthesis .
- 3-(4-Trifluoromethylphenyl)-4,5-dihydroisoxazole-5-carboxylic Acid : The trifluoromethyl group (CF₃) at position 4 provides strong electron-withdrawing effects, increasing metabolic stability and resistance to oxidative degradation. IR data (1743 cm⁻¹ for carbonyl) suggests distinct electronic properties compared to the target compound .
- Ethyl Ester Variant (from ): Replaces the carboxylic acid with an ethyl ester, reducing polarity and improving solubility in oil-based formulations. This derivative is utilized in herbicide suspensions, highlighting the impact of functional group modifications on application scope .
Pharmacological Activity
- The target compound’s PDE IVb inhibition correlates with anti-inflammatory activity, while analogs like the trifluoromethylphenyl variant may target different enzymes or receptors due to altered electronic profiles .
- Ethyl ester derivatives, such as those in herbicidal formulations, demonstrate how structural changes (e.g., esterification, halogenation) pivot applications from pharmaceuticals to agrochemicals .
Data Tables and Research Findings
Table 1: Structural and Physical Properties of Selected Isoxazole Derivatives
Q & A
Basic: What are the recommended methods for synthesizing 3-(3-(cyclopentyloxy)-4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid?
Answer:
Synthesis typically involves cyclocondensation of hydroxylamine derivatives with α,β-unsaturated carbonyl precursors. For example:
- Step 1: React 3-cyclopentyloxy-4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the oxime intermediate.
- Step 2: Cyclize the oxime with a β-ketoester (e.g., ethyl acetoacetate) under acidic or basic conditions to form the dihydroisoxazole ring .
- Step 3: Hydrolyze the ester group to yield the carboxylic acid.
Key Considerations: Optimize reaction conditions (temperature, solvent polarity) to avoid side products like over-oxidation or ring-opening .
Basic: How can structural characterization of this compound be validated?
Answer:
Use a combination of:
- NMR Spectroscopy:
- X-ray Crystallography: Resolve stereochemistry and confirm dihydroisoxazole ring geometry .
- HRMS: Validate molecular formula (e.g., C₁₇H₁₉NO₅) with <3 ppm mass error .
Advanced: How do substituents (cyclopentyloxy, methoxy) influence the compound’s stability under physiological conditions?
Answer:
- Methoxy Group: Enhances metabolic stability by reducing cytochrome P450-mediated oxidation. However, it may increase lipophilicity, affecting solubility .
- Cyclopentyloxy Group: Steric hindrance from the cyclopentane ring slows enzymatic hydrolysis of the ether bond compared to smaller alkyl groups (e.g., methoxy) .
Experimental Design: - Perform accelerated stability testing in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C.
- Monitor degradation via HPLC and identify metabolites using LC-MS .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
Common discrepancies arise from:
- Variability in Assay Conditions: Standardize protocols (e.g., cell lines, incubation time) to minimize batch effects.
- Off-Target Interactions: Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm binding specificity to target enzymes (e.g., COX-2, PDE4) .
- Solubility Artifacts: Pre-dissolve the compound in DMSO (<0.1% final concentration) and validate activity in multiple solvent systems .
Case Study: If IC₅₀ values for PDE4 inhibition vary, cross-validate using orthogonal assays (e.g., cAMP ELISA vs. radiometric assays) .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine particulates .
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage: Keep in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis .
Advanced: How does the compound’s dihydroisoxazole ring affect its pharmacokinetic profile?
Answer:
- Absorption: The carboxylic acid group improves aqueous solubility (logP ~2.5), but the dihydroisoxazole ring may reduce intestinal permeability. Use Caco-2 cell assays to measure apparent permeability (Papp) .
- Metabolism: The ring is resistant to hepatic oxidation but may undergo phase II conjugation (glucuronidation). Validate using microsomal incubation assays .
- Excretion: Monitor urinary vs. fecal excretion routes in rodent models via radiolabeled tracer studies (³H or ¹⁴C) .
Advanced: What computational methods predict interactions with cyclooxygenase (COX) isoforms?
Answer:
- Molecular Docking: Use AutoDock Vina to model binding to COX-1/COX-2 active sites. Prioritize poses with hydrogen bonds to Arg120 (COX-2) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., Tyr355, Ser530) .
- Free Energy Calculations: Apply MM-PBSA to compare binding affinities (ΔG) for COX-2 selectivity over COX-1 .
Basic: What analytical techniques quantify this compound in biological matrices?
Answer:
- HPLC-UV: Use a C18 column with mobile phase (acetonitrile:0.1% formic acid, 60:40), detection at λ = 254 nm .
- LC-MS/MS: Employ MRM transitions (e.g., m/z 318 → 152 for quantification; m/z 318 → 89 for confirmation) .
- Validation Parameters: Ensure linearity (R² >0.99), LOD <10 ng/mL, and recovery >85% in plasma .
Advanced: How to address discrepancies in reported enzyme inhibition mechanisms?
Answer:
- Mechanistic Studies:
- Structural Analog Synthesis: Modify the dihydroisoxazole or methoxy group to isolate pharmacophore contributions .
Basic: What are the compound’s solubility profiles in common solvents?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
